1-(3-Cyano-4-methylphenyl)-3-methylthiourea
Description
1-(3-Cyano-4-methylphenyl)-3-methylthiourea is a thiourea derivative characterized by a 3-cyano-4-methylphenyl substituent attached to the thiourea backbone. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The cyano (-CN) group in this compound introduces strong electron-withdrawing effects, which may influence its electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(5-8(7)6-11)13-10(14)12-2/h3-5H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNZFYJAOICRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea typically involves the reaction of 3-cyano-4-methylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds through nucleophilic addition of the amine group to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyano-4-methylphenyl)-3-methylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiourea moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3-Cyano-4-methylphenyl)-3-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4-methylphenyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The cyano group and thiourea moiety play crucial roles in its biological activity. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiourea derivatives vary significantly in biological activity based on substituent groups. Below is a comparative analysis of key analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 1-(3-Cyano-4-methylphenyl)-3-methylthiourea is expected to increase electrophilicity compared to chloro (-Cl) or methyl (-CH₃) substituents. This could enhance interactions with nucleophilic residues in enzyme active sites . In contrast, 1-(4-Hexylbenzoyl)-3-methylthiourea () features a hydrophobic hexyl chain, improving lipid solubility and membrane penetration, as reflected in its moderate cytotoxicity (IC₅₀: 179–433 μM) .
Metal Complexation Effects: The Fe(III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea () shows superior binding affinity (-7.64 kcal/mol) and inhibition constants compared to its free ligand. Metal coordination enhances stability and bioactivity, suggesting that 1-(3-Cyano-4-methylphenyl)-3-methylthiourea could benefit from similar complexation strategies .
Substituent Position and Bioactivity: 1-(6-chloropyridin-3-yl)-3-methylthiourea () replaces the phenyl ring with a pyridinyl group, which may improve solubility and target specificity due to nitrogen’s hydrogen-bonding capacity.
Cytotoxicity and Mechanism of Action
- 1-(4-Hexylbenzoyl)-3-methylthiourea exhibits broad-spectrum cytotoxicity against breast (T47D, MCF-7) and cervical (HeLa) cancer cells, though with higher IC₅₀ values than standard drugs like hydroxyurea .
- The Fe(III) complex () demonstrates enhanced activity due to multiple hydrogen bonds and hydrophobic interactions with the 2EUD receptor, highlighting the importance of substituent geometry in target binding .
- 1-(3-Cyano-4-methylphenyl)-3-methylthiourea’s cyano group may facilitate stronger interactions with enzymes like ribonucleotide reductase, similar to dichlorobenzoyl derivatives, but this requires experimental validation.
Physicochemical Properties
- Lipophilicity and Permeability: Hydrophobic groups (e.g., hexylbenzoyl) improve membrane permeability but may reduce aqueous solubility. The cyano group in the target compound could balance lipophilicity and solubility, though this depends on its position and local electronic environment .
- Synthetic Yields :
- Thiourea derivatives are typically synthesized via reflux methods with yields >90% (e.g., 97.58% for the Fe(III) complex in ), suggesting efficient routes for scaling up the target compound .
Biological Activity
1-(3-Cyano-4-methylphenyl)-3-methylthiourea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse biological activities. The presence of the cyano and methyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-(3-Cyano-4-methylphenyl)-3-methylthiourea exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiourea could inhibit the growth of various bacteria, including resistant strains such as MRSA.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(3-Cyano-4-methylphenyl)-3-methylthiourea | 32 | Staphylococcus aureus (MRSA) |
| Thiourea derivative X | 16 | Escherichia coli |
| Thiourea derivative Y | 64 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that 1-(3-Cyano-4-methylphenyl)-3-methylthiourea exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest |
| MCF-7 (breast cancer) | 25 | Inhibition of proliferation |
Anti-inflammatory Activity
Thiourea derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various thiourea derivatives, including 1-(3-Cyano-4-methylphenyl)-3-methylthiourea, against clinical isolates. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In another study, the cytotoxicity of the compound was assessed using MTT assays across multiple cancer cell lines. The results highlighted its selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
